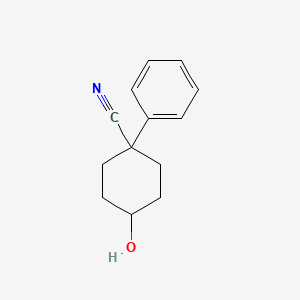
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile
Vue d'ensemble
Description
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a phenyl group, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-phenylcyclohexane-1-carbonitrile or 4-carboxy-1-phenylcyclohexane-1-carbonitrile.
Reduction: Formation of 4-hydroxy-1-phenylcyclohexane-1-amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-1-phenylcyclohexane-1-carboxylic acid
- 4-Hydroxy-1-phenylcyclohexane-1-amine
- 4-Oxo-1-phenylcyclohexane-1-carbonitrile
Uniqueness
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
38289-22-4 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-hydroxy-1-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-9H2 |
Clé InChI |
FJDFZHPXHLERAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1O)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


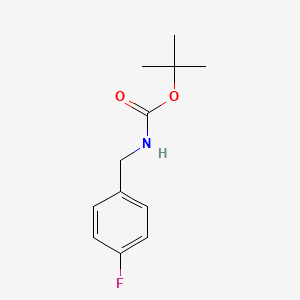


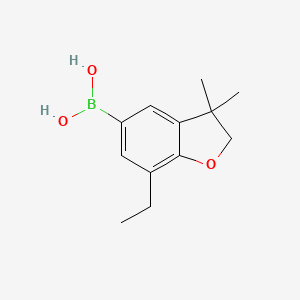
![3-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)benzonitrile](/img/structure/B8791411.png)



![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)
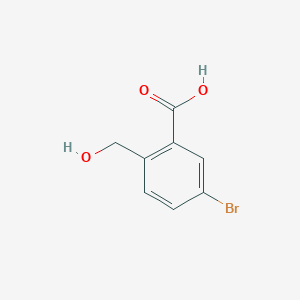
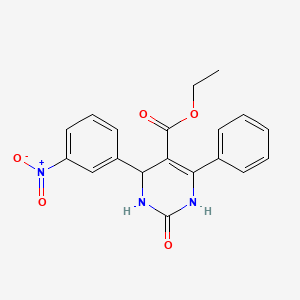
![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)
